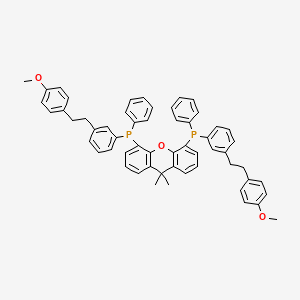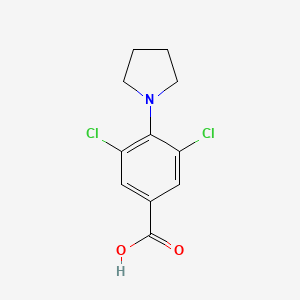![molecular formula C12H10N2O3 B12896952 Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]- CAS No. 89812-79-3](/img/structure/B12896952.png)
Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrrole-2-carboxamido)benzoic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring fused to a benzoic acid moiety through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrole-2-carboxamido)benzoic acid typically involves the reaction of pyrrole-2-carboxylic acid with 2-aminobenzoic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pyrrole-2-carboxylic acid and the amino group of 2-aminobenzoic acid .
Industrial Production Methods
While specific industrial production methods for 2-(1H-Pyrrole-2-carboxamido)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrole-2-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2-carboxaldehyde derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Pyrrole-2-carboxaldehyde derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(1H-Pyrrole-2-carboxamido)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrole-2-carboxamido)benzoic acid and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamido derivatives: These compounds share a similar structure but with an indole ring instead of a pyrrole ring.
Benzothiazole derivatives: These compounds have a benzothiazole ring fused to a carboxamide group.
Isoflavone derivatives: These compounds contain an isoflavone moiety with a carboxamide group.
Uniqueness
2-(1H-Pyrrole-2-carboxamido)benzoic acid is unique due to its specific combination of a pyrrole ring and a benzoic acid moiety. This structure imparts distinct electronic and steric properties, making it a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
CAS No. |
89812-79-3 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(1H-pyrrole-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11(10-6-3-7-13-10)14-9-5-2-1-4-8(9)12(16)17/h1-7,13H,(H,14,15)(H,16,17) |
InChI Key |
XYYCFMRMTICCHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


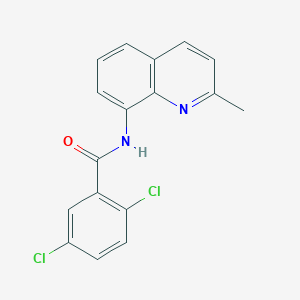


![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)

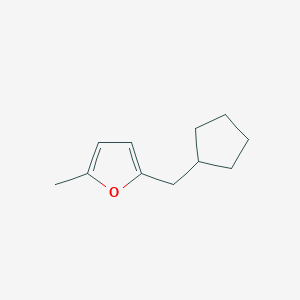

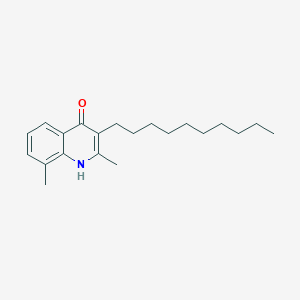
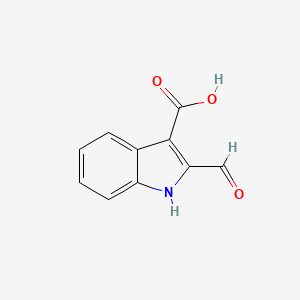
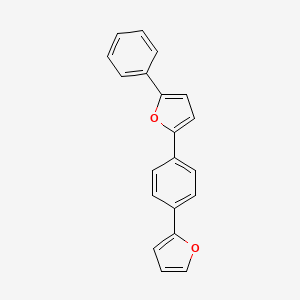
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)

